molecular formula C9H10FNO3 B2586931 Methyl 5-amino-4-fluoro-2-methoxybenzoate CAS No. 151793-18-9

Methyl 5-amino-4-fluoro-2-methoxybenzoate

Cat. No.: B2586931
CAS No.: 151793-18-9
M. Wt: 199.181
InChI Key: CUSKEOYJJXBWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-4-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a methoxy group attached to the benzene ring

Mechanism of Action

Target of Action

The primary targets of Methyl 5-amino-4-fluoro-2-methoxybenzoate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires further experimental studies and clinical trials.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH levels, temperature, presence of other molecules, and specific conditions within the body . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-4-fluoro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-fluoro-2-methoxybenzoate, followed by reduction to introduce the amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Methyl 5-amino-4-fluoro-2-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-fluorobenzoate
  • Methyl 2-amino-4-fluoro-5-methoxybenzoate
  • Methyl 5-amino-2-fluoro-4-methoxybenzoate

Uniqueness

Methyl 5-amino-4-fluoro-2-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of both an amino group and a fluorine atom on the benzene ring provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

methyl 5-amino-4-fluoro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSKEOYJJXBWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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